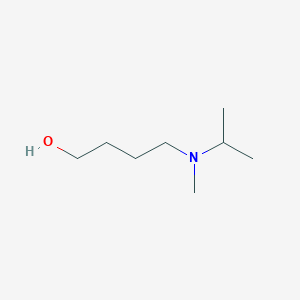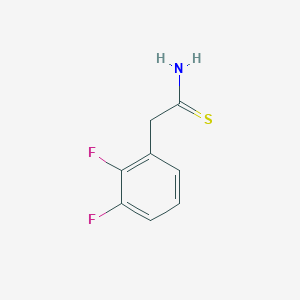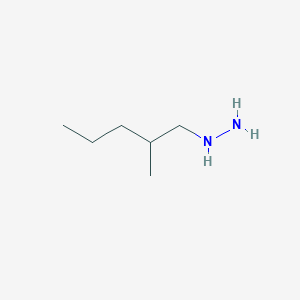
(2-Methylpentyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylpentyl)hydrazine is an organic compound with the molecular formula C6H16N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-methylpentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpentyl)hydrazine typically involves the reaction of 2-methylpentylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
[ \text{2-Methylpentylamine} + \text{Hydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to optimize yield and purity. Additionally, purification steps such as distillation or crystallization may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylpentyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
(2-Methylpentyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It may be used in the study of biological processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and treatment of diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Methylpentyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The specific pathways and targets depend on the context of its use, such as in therapeutic applications or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine (N2H4): A simple hydrazine compound with similar reactivity but without the 2-methylpentyl group.
Monomethylhydrazine (CH3NHNH2): A derivative of hydrazine with one methyl group.
Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): Another hydrazine derivative with two methyl groups.
Uniqueness
(2-Methylpentyl)hydrazine is unique due to the presence of the 2-methylpentyl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C6H16N2 |
|---|---|
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
2-methylpentylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-3-4-6(2)5-8-7/h6,8H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
QAAYYKJZYFIYES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



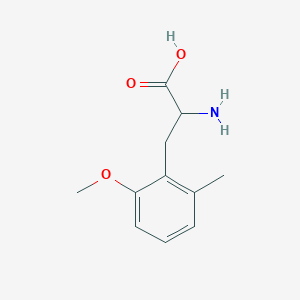

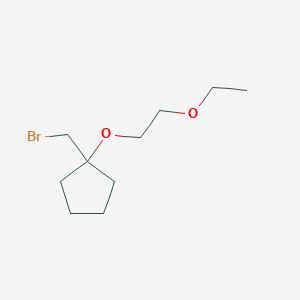
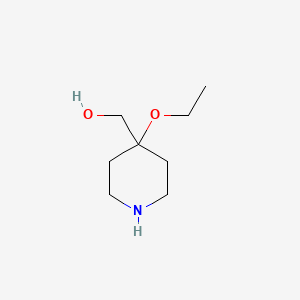
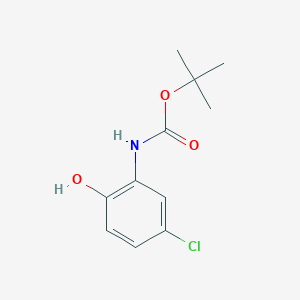
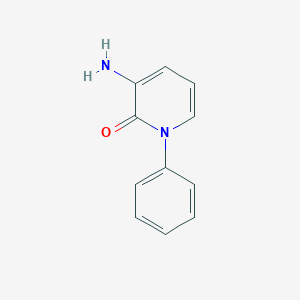


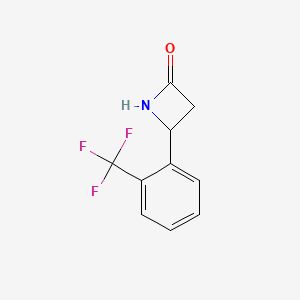
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B13616874.png)
